molecular formula C19H23N3O4 B13926030 (R)-2-tert-Butoxycarbonylamino-3-pyrimidin-5-yl propionic acid benzyl ester

(R)-2-tert-Butoxycarbonylamino-3-pyrimidin-5-yl propionic acid benzyl ester

Cat. No.: B13926030
M. Wt: 357.4 g/mol
InChI Key: NDASOAKJTNZJRL-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-tert-Butoxycarbonylamino-3-pyrimidin-5-yl propionic acid benzyl ester is a complex organic compound that features a combination of functional groups, including an ester, an amine, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-tert-Butoxycarbonylamino-3-pyrimidin-5-yl propionic acid benzyl ester typically involves multiple steps One common method starts with the protection of the amino group using tert-butoxycarbonyl (Boc) protectionThe reaction conditions often involve the use of anhydrous solvents and catalysts such as boron trifluoride diethyl etherate .

Industrial Production Methods

In an industrial setting, the production of this compound may utilize flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

®-2-tert-Butoxycarbonylamino-3-pyrimidin-5-yl propionic acid benzyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Typically performed with water and a strong acid or base.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed

    Hydrolysis: Carboxylic acid and benzyl alcohol.

    Reduction: Benzyl alcohol.

    Substitution: Depends on the nucleophile used.

Scientific Research Applications

®-2-tert-Butoxycarbonylamino-3-pyrimidin-5-yl propionic acid benzyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-tert-Butoxycarbonylamino-3-pyrimidin-5-yl propionic acid benzyl ester involves its interaction with specific molecular targets. The ester group can be hydrolyzed to release the active carboxylic acid, which can then participate in various biochemical pathways. The pyrimidine ring may interact with nucleic acids or enzymes, influencing their activity .

Properties

Molecular Formula

C19H23N3O4

Molecular Weight

357.4 g/mol

IUPAC Name

benzyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyrimidin-5-ylpropanoate

InChI

InChI=1S/C19H23N3O4/c1-19(2,3)26-18(24)22-16(9-15-10-20-13-21-11-15)17(23)25-12-14-7-5-4-6-8-14/h4-8,10-11,13,16H,9,12H2,1-3H3,(H,22,24)/t16-/m1/s1

InChI Key

NDASOAKJTNZJRL-MRXNPFEDSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CN=CN=C1)C(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN=CN=C1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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